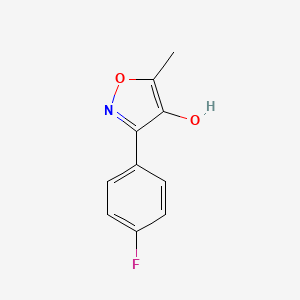

3-(4-Fluorophényl)-5-méthyl-1,2-oxazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

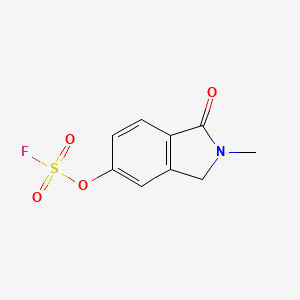

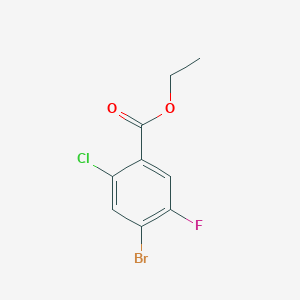

The compound “3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol” belongs to a class of organic compounds known as fluorinated phenolic compounds . These compounds are characterized by the presence of a phenolic ring, which is an aromatic ring with a hydroxyl group, and a fluorine atom attached to the ring .

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol” were not found, similar compounds have been synthesized using various techniques . For instance, a rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single-crystal X-ray diffraction . Quantum chemical investigations have also been employed to investigate the structural and spectral properties .Applications De Recherche Scientifique

Inhibition de la tyrosinase

3-(4-Fluorophényl)-5-méthyl-1,2-oxazol-4-ol: a été étudié pour son potentiel en tant qu'inhibiteur de la tyrosinase. La tyrosinase (TYR) est une enzyme contenant du cuivre impliquée dans la production de mélanine. La surproduction de mélanine peut entraîner des troubles de la pigmentation de la peau et des processus neurodégénératifs dans des conditions telles que la maladie de Parkinson . Les chercheurs ont constaté que l'incorporation du fragment 4-fluorobenzyl dans le composé améliore son interaction avec le site catalytique de la tyrosinase. De plus, la présence d'un atome de chlore améliore encore l'activité inhibitrice. L'analyse de l'amarrage soutient la puissance de ces composés par rapport aux molécules de référence .

Inhibition du récepteur des œstrogènes alpha (ERα)

Une autre application implique le composé 5-(4-Fluorophényl)-3-(naphtalén-1-yl)-1-phényl-1H-pyrazole. Ce pyrazole fluoré montre un potentiel prometteur en tant qu'inhibiteur de l'ERα. Son affinité de liaison à l'ERα est comparable à celle du 4-OHT, un ligand natif. La synthèse de ce composé implique une réaction en deux étapes, comprenant une réaction à trois composants en un pot sous irradiation micro-ondes .

Nouvelle synthèse de pyrazole fluoré

Dans une étude distincte, des chercheurs ont synthétisé le 3-(4-fluorophényl)-1-(1-(4-fluorophényl)-3,3,3-trifluoroprop-1-én-1-yl)-5-fluoro-1H-pyrazole. Ce composé inconnu auparavant a été obtenu via une séquence synthétique en un pot, comprenant une trifluorométhylation photochimique hétérogène catalysée par le g-C3N4. Le rendement était de 42% et ce composé représente un nouvel ajout au domaine des pyrazoles fluorés .

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cellular differentiation. Additionally, 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways.

Biochemical and Physiological Effects

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid-beta peptide formation, and the regulation of intracellular signaling pathways. 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has also been found to exhibit anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has several advantages for lab experiments, including its high purity and accessibility, its unique properties, and its potential applications in various fields. However, 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for the study of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties for the development of new materials and catalytic systems. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol and its potential side effects, as well as to optimize its dosage and administration for clinical use.

Conclusion

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and potential applications make it a promising candidate for the development of new materials, catalytic systems, and therapeutic agents. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its dosage and administration for clinical use.

Méthodes De Synthèse

3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol can be synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with methylamine to form 4-fluoro-N-methylbenzaldimine. This intermediate is then reacted with ethyl glyoxylate to form the oxazole ring, which is subsequently hydrolyzed to yield 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol. The synthesis of 3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-ol has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-6-10(13)9(12-14-6)7-2-4-8(11)5-3-7/h2-5,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUXLUNTHAJJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1344045-68-6 |

Source

|

| Record name | 3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)

![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)

![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)